

Health and safety information for 3,4-Dimethylthiophene

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Compound of Interest

Compound Name: 3,4-Dimethylthiophene

Cat. No.: B1217622

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An In-depth Technical Guide to the Health and Safety of **3,4-Dimethylthiophene**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from your supplier before handling **3,4-Dimethylthiophene** and adhere to all institutional and regulatory safety protocols.

Executive Summary

3,4-Dimethylthiophene (CAS No. 632-15-5) is a sulfur-containing heterocyclic compound utilized in organic synthesis, particularly as a building block for advanced materials in organic electronics and as a flavoring agent.^{[1][2]} While valuable in research and development, it presents several health and safety hazards that necessitate careful handling. This guide provides a comprehensive overview of its toxicological properties, safe handling procedures, and emergency response measures, tailored for a technical audience.

Hazard Identification and Classification

3,4-Dimethylthiophene is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).^[3] The primary hazards are its flammability and acute toxicity upon exposure through oral, dermal, or inhalation routes.

GHS Classification Summary Table

Hazard Class	Category	Hazard Statement
Flammable Liquids	Category 3	H226: Flammable liquid and vapor ^[4]
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed ^[5]
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin ^[5]
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled ^[5]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation ^[6]
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation ^[6]
Specific Target Organ Toxicity	Category 3	H335: May cause respiratory irritation ^[6]

Signal Word: Warning^{[3][4]}

GHS Pictograms:

- Flame (GHS02)
- Exclamation Mark (GHS07)

Physicochemical and Toxicological Data

Quantitative data is crucial for risk assessment and experimental planning. The following tables summarize the key properties of **3,4-Dimethylthiophene**.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₈ S	[7]
Molecular Weight	112.19 g/mol	[7]
Appearance	Colorless to pale yellow liquid	[4] [7]
Odor	Savory, roasted onion	[1] [4]
Boiling Point	144 - 146 °C at 760 mmHg	[4] [8]
Flash Point	26.67 °C (80.00 °F) [TCC]	[8]
Density	1.002 - 1.008 g/cm ³ at 20 °C	[4] [8]
Solubility	Practically insoluble in water; Soluble in alcohol	[4] [8]
Vapor Pressure	5.84 mmHg at 25 °C (estimated)	[8]

Table 2: Toxicological Data

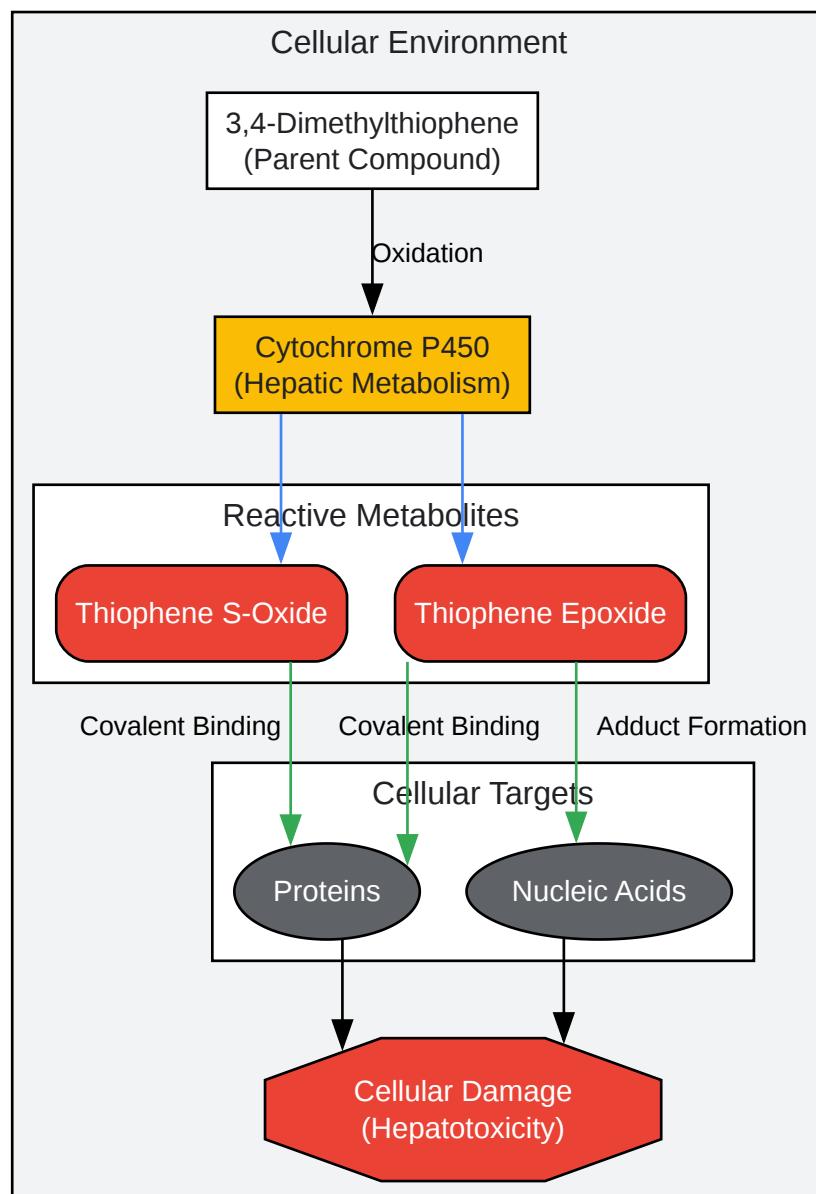
Endpoint	Value	Species	Source
Acute Oral LD50	1400 mg/kg	Rat	[8]
Acute Oral LD50 (ATE)	300 - 2000 mg/kg	-	[9]
Acute Dermal LD50 (ATE)	1000 - 2000 mg/kg	-	[9]
Acute Inhalation LC50 (ATE)	10 - 20 mg/L (Vapor)	-	[9]

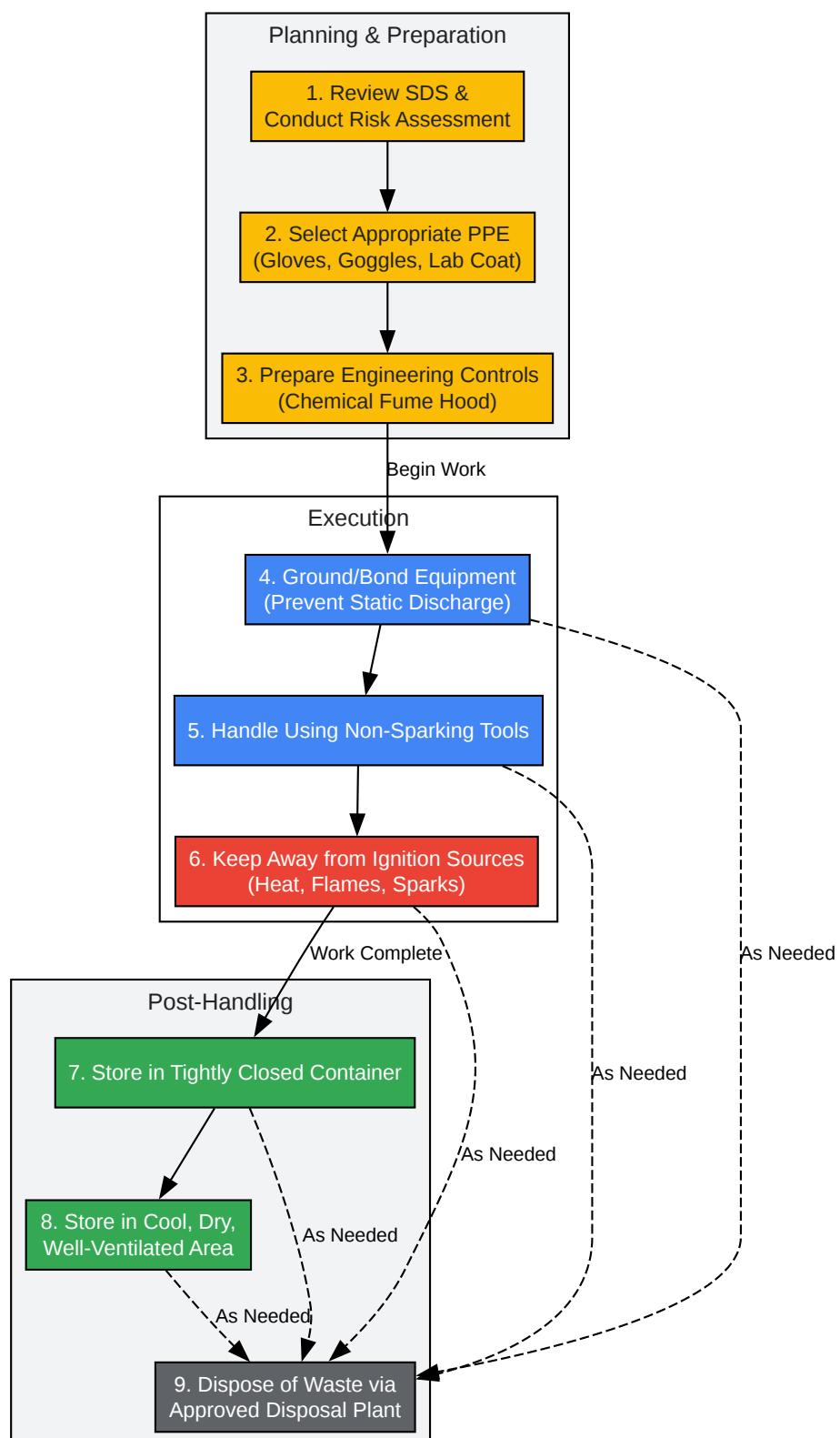
Occupational Exposure Limits (OELs): As of the latest review of available safety data sheets, no specific occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) have been established for **3,4-Dimethylthiophene**.[\[10\]](#)[\[11\]](#) Therefore, exposure should be minimized to the lowest achievable level through engineering controls and personal protective equipment.

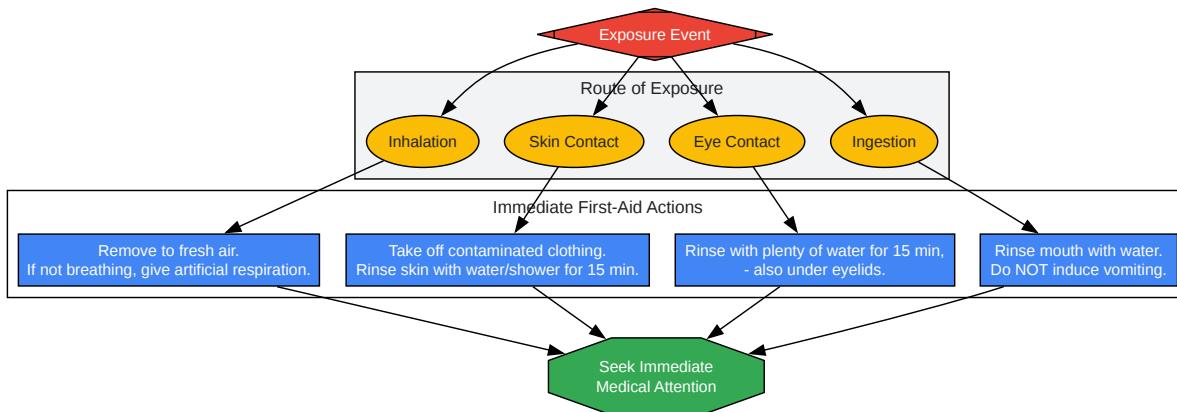
Mechanistic Insights into Thiophene Toxicity

While specific toxicological studies on **3,4-Dimethylthiophene** are not extensively published, the mechanism of toxicity for thiophene-containing compounds is well-documented, particularly in the context of drug development. The toxicity is not typically caused by the parent compound itself but by reactive metabolites formed in the liver.

The primary pathway involves metabolic activation by Cytochrome P450 (CYP450) enzymes.
[4] This process generates highly reactive, electrophilic intermediates, namely thiophene S-oxides and thiophene epoxides.[5][8] These metabolites can covalently bind to cellular nucleophiles, such as proteins and nucleic acids, leading to cellular dysfunction, oxidative stress, and cytotoxicity, which manifests as hepatotoxicity or other organ damage.[5][8]





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